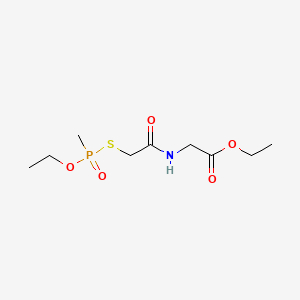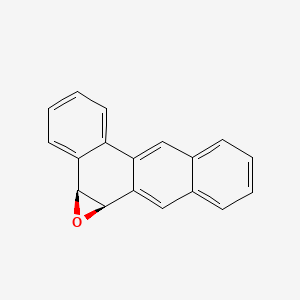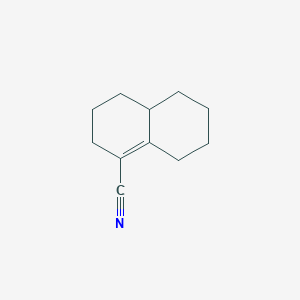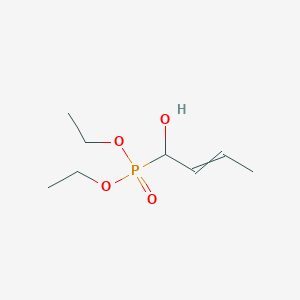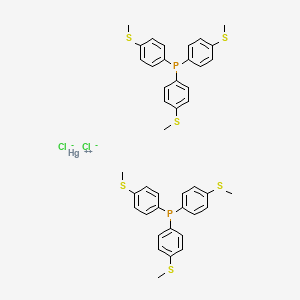
Mercury(2+);tris(4-methylsulfanylphenyl)phosphane;dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mercury(2+);tris(4-methylsulfanylphenyl)phosphane;dichloride is a complex organometallic compound that features mercury in its +2 oxidation state, coordinated with tris(4-methylsulfanylphenyl)phosphane and dichloride ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of mercury(2+);tris(4-methylsulfanylphenyl)phosphane;dichloride typically involves the reaction of mercury(II) chloride with tris(4-methylsulfanylphenyl)phosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The general reaction scheme can be represented as follows:
HgCl2+P(C6H4SMe)3→Hg(P(C6H4SMe)3)Cl2
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity. Techniques such as recrystallization and chromatography are often employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Mercury(2+);tris(4-methylsulfanylphenyl)phosphane;dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can convert the mercury(II) center to mercury(I) or elemental mercury.
Substitution: Ligand exchange reactions where the phosphane or chloride ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidizing agents: Such as nitric acid or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or hydrazine.
Ligand exchange: Using other phosphines or halides under inert conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide, while reduction could produce elemental mercury.
Wissenschaftliche Forschungsanwendungen
Mercury(2+);tris(4-methylsulfanylphenyl)phosphane;dichloride has several scientific research applications:
Catalysis: Used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-phosphorus bonds.
Materials Science: Employed in the development of advanced materials with unique electronic and optical properties.
Biological Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicinal Chemistry: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Wirkmechanismus
The mechanism by which mercury(2+);tris(4-methylsulfanylphenyl)phosphane;dichloride exerts its effects involves the coordination of the mercury center with various ligands, influencing its reactivity and interactions with other molecules. The phosphane ligands stabilize the mercury center, while the chloride ligands can participate in further chemical reactions. The compound’s molecular targets and pathways depend on its specific application, such as catalysis or biological interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(4-methoxyphenyl)phosphine: Similar in structure but with methoxy groups instead of methylsulfanyl groups.
Tris(2-methoxyphenyl)phosphine: Another related compound with different substituents on the phenyl rings.
Trimesitylphosphine: Features mesityl groups instead of methylsulfanyl groups.
Uniqueness
Mercury(2+);tris(4-methylsulfanylphenyl)phosphane;dichloride is unique due to the presence of the methylsulfanyl groups, which can influence its electronic properties and reactivity. This makes it distinct from other phosphane ligands and mercury complexes, offering unique advantages in specific applications.
Eigenschaften
CAS-Nummer |
74039-81-9 |
|---|---|
Molekularformel |
C42H42Cl2HgP2S6 |
Molekulargewicht |
1072.6 g/mol |
IUPAC-Name |
mercury(2+);tris(4-methylsulfanylphenyl)phosphane;dichloride |
InChI |
InChI=1S/2C21H21PS3.2ClH.Hg/c2*1-23-19-10-4-16(5-11-19)22(17-6-12-20(24-2)13-7-17)18-8-14-21(25-3)15-9-18;;;/h2*4-15H,1-3H3;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
XXSCUYWLKLELIC-UHFFFAOYSA-L |
Kanonische SMILES |
CSC1=CC=C(C=C1)P(C2=CC=C(C=C2)SC)C3=CC=C(C=C3)SC.CSC1=CC=C(C=C1)P(C2=CC=C(C=C2)SC)C3=CC=C(C=C3)SC.[Cl-].[Cl-].[Hg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Didocosyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate](/img/structure/B14436005.png)
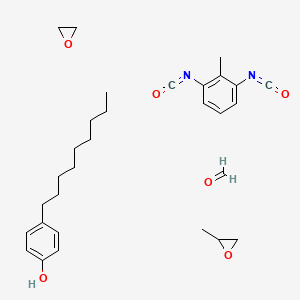
![4,4'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14436011.png)
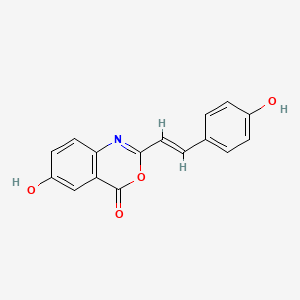


![2-[(3-Methylphenyl)sulfanyl]-2,3-dihydro-1H-indene](/img/structure/B14436037.png)

